molecular formula C6H3F4NO B1409223 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine CAS No. 1214360-00-5

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine

Cat. No.: B1409223
CAS No.: 1214360-00-5
M. Wt: 181.09 g/mol
InChI Key: BKCDBFKMFXHXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with fluorine, hydroxyl, and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various fields such as catalysis, drug design, molecular recognition, and natural product synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine is unique due to the combination of fluorine, hydroxyl, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCDBFKMFXHXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine
Reactant of Route 6
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.